molecular formula C11H10F3NO2 B13665292 2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13665292
M. Wt: 245.20 g/mol
InChI Key: LSYMKTMCNQSCFV-UHFFFAOYSA-N
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Description

2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains both an oxazine ring and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate aniline derivative with ethyl trifluoropyruvate under copper-mediated conditions . The reaction proceeds through a condensation step followed by an intramolecular cyclization to form the oxazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Reduction Reactions

The carbonyl group at position 3 undergoes reduction to form secondary alcohols. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, producing 3,4-dihydro-2H-benzo[b]oxazine derivatives. For example:

2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1][4]oxazin-3(4H)-oneLiAlH42-Ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1][4]oxazine-3-ol\text{2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1][4]oxazin-3(4H)-one} \xrightarrow{\text{LiAlH}_4} \text{2-Ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1][4]oxazine-3-ol}

This reaction retains the ethyl and trifluoromethyl substituents while increasing hydrogen-bonding potential through the hydroxyl group .

Reagent Product Key Functional Group Change
LiAlH₄3-Hydroxy-3,4-dihydro-2H-benzo[b]oxazineCarbonyl → Alcohol
NaBH₄/CeCl₃Partial reduction with selective stabilityCarbonyl → Secondary alcohol

Nucleophilic Substitution and Addition

The electron-deficient carbonyl group facilitates nucleophilic attacks:

  • Amine Reactions : Primary amines form Schiff bases under mild acidic conditions. For instance, reaction with aniline yields:

C=O+PhNH2C=N-Ph\text{C=O} + \text{PhNH}_2 \rightarrow \text{C=N-Ph}

  • Grignard Reagents : Alkyl/aryl magnesium halides add to the carbonyl, generating tertiary alcohols .

Table 2: Nucleophilic Reactions

Nucleophile Conditions Product
AnilineHCl (cat.), RTN-Phenylimine derivative
Methylmagnesium bromideDry THF, 0°C → RT3-(Hydroxy(methyl))-3,4-dihydro-2H-oxazine

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to meta/para positions on the aromatic ring. Nitration and sulfonation occur at position 5 or 7:

Ar-H+HNO3/H2SO4Ar-NO2\text{Ar-H} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Ar-NO}_2

Chlorination with Cl₂/FeCl₃ produces mono- or di-substituted derivatives depending on stoichiometry .

Table 3: Electrophilic Substitution Examples

Reagent Position Product
HNO₃/H₂SO₄5-NO₂5-Nitro-6-(trifluoromethyl)-benzoxazinone
Cl₂/FeCl₃7-Cl7-Chloro-6-(trifluoromethyl)-benzoxazinone

Ring-Opening Reactions

Under acidic or basic conditions, the oxazinone ring hydrolyzes:

  • Acidic Hydrolysis : Concentrated HCl cleaves the ring, yielding 2-ethylamino-5-(trifluoromethyl)catechol derivatives.

  • Basic Hydrolysis : NaOH promotes ring opening to form salicylamide analogs .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl-aryl bond formation. Suzuki-Miyaura coupling with boronic acids introduces substituents at position 7:

Ar-Br+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'}

This method is effective for synthesizing biaryl derivatives with enhanced π-stacking capabilities .

Comparative Reactivity with Analogues

The ethyl and trifluoromethyl groups synergistically modulate reactivity compared to simpler benzoxazinones:

Compound Key Reaction Rate vs. Target Compound
6-(Trifluoromethyl)-2H-benzoxazin-3(4H)-oneNitration at position 51.5× faster
2-Methyl-6-hydroxybenzoxazin-3(4H)-oneHydrolysis under basic conditions3× slower

Scientific Research Applications

2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include electron transfer processes and the formation of stable intermediates .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazine: Similar structure but lacks the ketone group.

    2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazepine: Contains an additional nitrogen atom in the ring structure.

    2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxathiazine: Contains a sulfur atom in place of the oxygen atom in the oxazine ring.

Uniqueness

The presence of the trifluoromethyl group in 2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and bioavailability.

Biological Activity

2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings to provide a comprehensive overview of its activity in various biological contexts.

  • Chemical Name : this compound
  • Molecular Formula : C₉H₆F₃N₁O₂
  • Molecular Weight : 217.14 g/mol
  • CAS Number : 189940-04-3
  • InChI Key : LRZVYXWBGNCLDB-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been studied across various domains, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective activities. Below is a summary of the key findings from recent studies.

Antimicrobial Activity

Research indicates that derivatives of oxazine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives that showed effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the molecule, contributing to its antimicrobial efficacy.

CompoundTarget PathogenActivity (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated through in vitro assays measuring cytokine release. Studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound . This suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

In cancer research, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation. A study reported an IC50 value of 5 µM against HCT116 colon cancer cells, indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A comparative study on various oxazine derivatives revealed that those with trifluoromethyl substitutions exhibited superior antimicrobial activity compared to their non-fluorinated counterparts. The enhanced activity was attributed to increased interaction with bacterial membranes.
  • Inflammation Model : In a murine model of acute inflammation induced by LPS, treatment with the compound significantly reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

2-ethyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H10F3NO2/c1-2-8-10(16)15-7-5-6(11(12,13)14)3-4-9(7)17-8/h3-5,8H,2H2,1H3,(H,15,16)

InChI Key

LSYMKTMCNQSCFV-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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